molecular formula C14H22N4O4 B15061276 rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15061276
M. Wt: 310.35 g/mol
InChI Key: LYPFZZQDYJCBLX-GXSJLCMTSA-N
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Description

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a series of reactions to introduce the amino group and protect it with a tert-butoxycarbonyl group.

    Triazole Ring Formation: The protected cyclohexyl amine is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.

    Substitution: The triazole ring and cyclohexyl group can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-2-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetic acid
  • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}methylcyclobutane-1-carboxylic acid
  • rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclooctane-1-carboxylic acid

Uniqueness

rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of a triazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H22N4O4

Molecular Weight

310.35 g/mol

IUPAC Name

1-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20)/t9-,11+/m0/s1

InChI Key

LYPFZZQDYJCBLX-GXSJLCMTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]1N2C=C(N=N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O

Origin of Product

United States

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